4-Amino-2-(methylthio)benzoic acid
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Overview
Description
4-Amino-2-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23. The purity is usually 95%.
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Scientific Research Applications
Methylglyoxal Formation and Detection
4-Amino-2-(methylthio)benzoic acid plays a role in the formation and detection of Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde formed endogenously in various enzymatic and nonenzymatic reactions. MG is known for modifying arginine and lysine residues in proteins, leading to advanced glycation end-products. These end-products are associated with complications in diabetes and some neurodegenerative diseases. MG in biological samples can be quantified using HPLC or GC methods, with preliminary derivatization into more stable chromophores and/or fluorophores, or derivatives suitable for determination by MS. This compound is used in these derivatization processes (Nemet, Varga-Defterdarović, & Turk, 2006).
Structural Studies in Chemical Compounds
The compound is involved in structural studies of various chemical compounds. For example, it has been used in the study of 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1 H -pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate. This study involves understanding the crystal structure and properties of such compounds, which are vital in various chemical and pharmaceutical applications (Fazil, Ravindran, Devi, & Bijili, 2012).
Applications in Polyaniline Doping
This compound is also used in the doping of polyaniline, a conducting polymer. It is part of a new class of dopants for polyaniline, which are crucial in improving the conductivity and other properties of the polymer. This has implications in the development of advanced materials for various technological applications (Amarnath & Palaniappan, 2005).
Antitumor Properties
Research has shown that derivatives of this compound, such as 2-(4-aminophenyl)benzothiazoles, possess selective, potent antitumor properties. They induce and are biotransformed by cytochrome P 450 1A1 into active metabolites. Amino acid conjugation to these compounds has been used to overcome limitations posed by drug lipophilicity, leading to the development of water-soluble, chemically stable prodrugs with potential for clinical evaluation in cancer treatment (Bradshaw et al., 2002).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as aminosalicylic acid, are used as anti-mycobacterial agents, often administered in association with other anti-tuberculosis drugs .
Mode of Action
It’s known that aminosalicylic acid, a similar compound, inhibits folic acid synthesis, which is crucial for bacterial growth . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
It’s known that aminosalicylic acid, a similar compound, affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleic acids and the metabolism of amino acids, thus its inhibition can lead to the cessation of bacterial growth .
Result of Action
It’s known that a similar compound, aminosalicylic acid, is bacteriostatic against mycobacterium tuberculosis, meaning it prevents the multiplication of bacteria without destroying them .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in a variety of biochemical reactions
Cellular Effects
It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-amino-2-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGUEDSPVUWGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343844-11-0 |
Source
|
Record name | 4-amino-2-(methylsulfanyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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